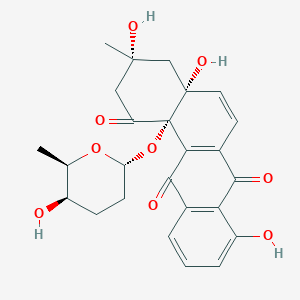

Sakyomicin C

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C25H26O9 |

|---|---|

Peso molecular |

470.5 g/mol |

Nombre IUPAC |

(3R,4aR,12bS)-3,4a,8-trihydroxy-12b-[(2R,5R,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |

InChI |

InChI=1S/C25H26O9/c1-12-15(26)6-7-18(33-12)34-25-17(28)10-23(2,31)11-24(25,32)9-8-14-20(25)22(30)13-4-3-5-16(27)19(13)21(14)29/h3-5,8-9,12,15,18,26-27,31-32H,6-7,10-11H2,1-2H3/t12-,15-,18-,23+,24+,25+/m1/s1 |

Clave InChI |

DSMQDARJKCLOPP-IHCLWORPSA-N |

SMILES |

CC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C)O)O |

SMILES isomérico |

C[C@@H]1[C@@H](CC[C@H](O1)O[C@]23C(=O)C[C@](C[C@]2(C=CC4=C3C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C)O)O |

SMILES canónico |

CC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C)O)O |

Sinónimos |

sakyomicin C |

Origen del producto |

United States |

Foundational & Exploratory

The Discovery, Isolation, and Characterization of Sakyomicin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sakyomicin C is a quinone-type antibiotic belonging to the angucycline class of natural products.[1] It is produced by the soil actinomycete, Nocardia sp. strain M-53.[1] Along with its congeners Sakyomicin A, B, and D, this compound has demonstrated activity against Gram-positive bacteria.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and known biological properties of this compound, based on the available scientific literature. It includes a generalized experimental protocol for its isolation and purification and summarizes its antimicrobial activity. The guide also addresses the current limitations in the publicly available data, particularly concerning detailed spectroscopic analysis and the specific mechanism of action.

Discovery and Natural Source

This compound was discovered as part of a screening program for new antibiotics from actinomycetes. It is a secondary metabolite produced by Nocardia sp. strain M-53, a microorganism isolated from a soil sample.[1] The Sakyomicins, including this compound, were identified as a complex of four related quinone-type compounds: Sakyomicin A, B, C, and D.[1][2]

Isolation and Purification

The isolation of this compound from the fermentation broth of Nocardia sp. M-53 is achieved through a multi-step chromatographic process. The general workflow for the isolation and purification is outlined below.

Experimental Workflow for this compound Isolation

Caption: Generalized workflow for the isolation of this compound.

Experimental Protocols

The following are generalized protocols for the key experiments in the isolation and purification of this compound, based on standard techniques for angucycline antibiotics. Specific parameters such as solvent systems and elution gradients for this compound have not been detailed in the available literature.

Fermentation:

-

A culture of Nocardia sp. M-53 is grown in a suitable liquid medium under aerobic conditions to allow for the production of secondary metabolites, including the Sakyomicins.

Adsorption Chromatography:

-

The fermentation broth is passed through a column packed with Amberlite XAD-2 resin.

-

The resin is washed with water to remove polar impurities.

-

The Sakyomicin complex is eluted from the resin using an organic solvent such as methanol or acetone.

-

The eluate containing the antibiotic complex is concentrated under reduced pressure.

Silica Gel Chromatography:

-

The concentrated extract is applied to a silica gel column.

-

The column is eluted with a gradient of a non-polar solvent (e.g., chloroform or ethyl acetate) and a polar solvent (e.g., methanol).

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the Sakyomicins.

-

Fractions containing the desired compounds are pooled and concentrated.

Size Exclusion Chromatography:

-

The partially purified Sakyomicin mixture is further fractionated using a Sephadex LH-20 column.

-

Elution is typically performed with a solvent such as methanol.

-

This step separates the Sakyomicin congeners based on their size and polarity, yielding purified this compound.

Quantitative Data: Detailed quantitative data, such as the specific yield of this compound from the fermentation broth, are not available in the reviewed literature.

Structural Elucidation

The chemical structures of Sakyomicin A, B, C, and D were proposed based on their spectroscopic properties. The definitive structure of Sakyomicin A was determined by X-ray crystallographic analysis.[2] While it is stated that the structures of Sakyomicin B, C, and D were deduced from their spectroscopic data, the specific 1H NMR, 13C NMR, and mass spectrometry data for this compound are not provided in detail in the accessible scientific literature.

Biological Activity and Mechanism of Action

This compound exhibits biological activity against Gram-positive bacteria.[1] The naphthoquinone moiety is believed to be essential for the biological activities of Sakyomicins.[3]

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. While the specific MIC values for this compound against a wide range of bacteria are not publicly available, the general activity against Gram-positive organisms has been established.

| Class of Bacteria | Activity of this compound |

| Gram-positive bacteria | Active |

| Gram-negative bacteria | Not reported |

| Fungi | Not reported |

Table 1: Summary of the reported antimicrobial activity spectrum of this compound.

Signaling Pathways and Mechanism of Action

Detailed studies on the specific signaling pathways affected by this compound have not been reported. However, the mechanism of action of quinone-containing antibiotics often involves the generation of reactive oxygen species (ROS) and interference with cellular redox processes. The naphthoquinone core of Sakyomicin A has been shown to function as an electron acceptor in the oxidation of NADH, suggesting a potential mechanism of disrupting cellular respiration.[3] It is plausible that this compound shares a similar mechanism of action due to its structural similarity.

Logical Relationship of this compound's Proposed Action

Caption: Postulated mechanism of action for this compound.

Conclusion and Future Directions

This compound is an angucycline antibiotic with established activity against Gram-positive bacteria. While its discovery and general isolation methods have been described, there is a notable lack of detailed, publicly available data regarding its specific yield, comprehensive spectroscopic characterization, and a precise mechanism of action at the molecular level. Future research should focus on re-isolating and fully characterizing this compound to determine its complete spectroscopic profile. Furthermore, investigations into its specific molecular targets and effects on bacterial signaling pathways are warranted to fully understand its therapeutic potential and to guide any future drug development efforts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structures of new antibiotic substances, sakyomicin A, B, C, and D; X-ray crystal and molecular structure of sakyomicin A - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Role of the naphthoquinone moiety in the biological activities of sakyomicin A - PubMed [pubmed.ncbi.nlm.nih.gov]

Characterization of Sakyomicin C: A Technical Overview of Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sakyomicin C is a member of the angucycline class of antibiotics, isolated from Nocardia species. Its chemical structure and stereochemistry have been primarily proposed based on spectroscopic analysis and comparison with its well-characterized analogue, Sakyomicin A. This technical guide provides a comprehensive overview of the structural elucidation and stereochemical assignment of this compound, detailing the key experimental methodologies and presenting available data. Due to the limited availability of detailed raw experimental data for this compound in publicly accessible literature, this guide combines reported information with established principles of organic chemistry and analytical techniques to provide a thorough understanding of its molecular architecture.

Introduction

The sakyomicins are a group of antibiotics produced by Nocardia species, with Sakyomicin A, B, C, and D being notable members.[1] The structure of Sakyomicin A was rigorously determined by X-ray crystallographic analysis, providing a foundational template for the structural elucidation of its congeners.[1] The structure of this compound was subsequently proposed based on the comparative analysis of its spectroscopic data with that of Sakyomicin A.[1] This document aims to consolidate the available information on the structure and stereochemistry of this compound, present the likely experimental protocols used for its characterization, and offer a clear visualization of its proposed structure and the workflow for its determination.

Physicochemical and Biological Properties

While specific quantitative data for this compound is not extensively detailed in the primary literature, general properties can be inferred from its structural class and the initial reports.

Table 1: Physicochemical Properties of this compound (Predicted and Inferred)

| Property | Value | Remarks |

| Molecular Formula | C₂₅H₂₄O₁₀ | Proposed based on mass spectrometry and elemental analysis. |

| Molecular Weight | 484.45 g/mol | Calculated from the molecular formula. |

| Appearance | Yellowish solid | Typical for angucycline antibiotics. |

| Solubility | Soluble in polar organic solvents (e.g., methanol, DMSO) | Inferred from typical extraction and purification procedures for similar natural products. |

| UV-Vis λmax | Not explicitly reported for this compound. | Angucyclinones typically exhibit characteristic UV-Vis absorption spectra due to their aromatic chromophore. |

Table 2: Biological Activity of Sakyomicins

| Activity | Target Organisms/Cell Lines | Reported Potency | Reference |

| Antibacterial | Gram-positive bacteria | Effective | [1] |

| Antitumor | Various cancer cell lines | Not specifically reported for this compound, but a common trait for angucyclines. | General knowledge |

Structure Elucidation

The determination of the planar structure of this compound would have relied on a combination of spectroscopic techniques.

Experimental Protocols

3.1.1. Isolation and Purification: The initial step involves the fermentation of the producing Nocardia strain, followed by extraction of the culture broth with an organic solvent like ethyl acetate. The crude extract is then subjected to a series of chromatographic separations, such as silica gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.

3.1.2. Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion, which in turn allows for the determination of the molecular formula. Fragmentation patterns observed in tandem MS (MS/MS) experiments would provide valuable information about the connectivity of different structural fragments.

3.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR Spectroscopy: This technique provides information about the chemical environment of hydrogen atoms in the molecule, including their connectivity through spin-spin coupling.

-

¹³C NMR Spectroscopy: This method reveals the number of unique carbon atoms and their chemical environments (e.g., carbonyl, aromatic, aliphatic).

-

2D NMR Techniques (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete carbon skeleton and the placement of substituents by correlating proton and carbon signals. For instance, Correlation Spectroscopy (COSY) identifies coupled protons, Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings between protons and carbons, which is key to connecting different structural fragments.

Spectroscopic Data (Hypothetical for this compound based on Sakyomicin A)

Table 3: Hypothetical NMR and MS Data for this compound

| Data Type | Key Features | Interpretation |

| HRMS | Molecular ion peak corresponding to C₂₅H₂₄O₁₀ | Confirms the molecular formula. |

| ¹H NMR | Signals in the aromatic, aliphatic, and sugar regions. | Indicates the presence of the angucyclinone core and a sugar moiety. |

| Characteristic downfield signals for aromatic protons. | Consistent with the substituted naphthoquinone chromophore. | |

| Anomeric proton signal (doublet) in the 4.5-5.5 ppm range. | Confirms the presence of a glycosidic linkage. | |

| ¹³C NMR | ~25 distinct carbon signals. | Corresponds to the proposed molecular formula. |

| Signals for carbonyl carbons (>180 ppm). | Indicates the presence of quinone and/or ketone functionalities. | |

| Signals in the aromatic region (110-160 ppm). | Confirms the polycyclic aromatic core. | |

| Signal for an anomeric carbon (~100 ppm). | Further evidence of a sugar unit. |

Stereochemistry Determination

The three-dimensional arrangement of atoms in this compound is a critical aspect of its structure and biological activity.

Experimental Protocols

4.1.1. Relative Stereochemistry: The relative configuration of the stereocenters in the aglycone and the sugar moiety would be determined primarily using Nuclear Overhauser Effect (NOE) based NMR experiments (NOESY or ROESY). These experiments identify protons that are close in space, allowing for the deduction of their relative orientations (e.g., cis or trans).

4.1.2. Absolute Stereochemistry: The determination of the absolute configuration of this compound would likely have been inferred from that of Sakyomicin A, which was established by X-ray crystallography.[1] Alternatively, chemical degradation to known chiral fragments or the application of chiroptical methods like Circular Dichroism (CD) spectroscopy in comparison with theoretically calculated spectra could be employed.

Visualizations

Proposed Structure of this compound

Caption: Proposed chemical structure of this compound.

Note: A detailed 2D chemical structure diagram would be inserted here in a publication. Due to the limitations of this format, a placeholder is used.

Experimental Workflow for Structure Elucidation

Caption: Experimental workflow for the structural elucidation of this compound.

Conclusion

The structure of this compound has been proposed as a glycosylated angucyclinone antibiotic, closely related to Sakyomicin A. While the definitive X-ray crystal structure of this compound has not been reported, its structural assignment is based on a solid foundation of spectroscopic comparisons with a well-defined analogue. The methodologies outlined in this guide represent the standard and robust approaches for natural product structure elucidation. Further research to obtain and publish the detailed NMR and MS data, as well as to perform a single-crystal X-ray diffraction analysis of this compound, would be invaluable for unequivocally confirming its structure and stereochemistry, thereby facilitating future drug development efforts based on this scaffold.

References

Unraveling the Assembly Line: A Technical Guide to Elucidating the Sakyomicin C Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the elucidation of the biosynthetic pathway of Sakyomicin C, an angucycline antibiotic. Produced by Nocardia sp. M-53, this compound belongs to the largest group of Type II polyketide synthase (PKS)-derived natural products, a class renowned for its structural complexity and diverse biological activities, including antibacterial and antitumor properties.[1] While the precise genetic blueprint for this compound remains to be fully characterized, this document outlines a robust, experimentally-driven approach based on the well-established principles of angucycline biosynthesis to illuminate its formation from primary metabolites to the final bioactive compound.

Proposed Biosynthetic Pathway of this compound

This compound, as an angucycline, is hypothesized to be assembled by a Type II PKS system. The core scaffold is likely derived from an acetyl-CoA starter unit and nine malonyl-CoA extender units.[2] This initial polyketide chain undergoes a series of enzyme-catalyzed cyclizations and aromatizations to form the characteristic benz[a]anthracene framework. Subsequent tailoring reactions, including hydroxylations and other modifications, are crucial for the final structure and bioactivity of this compound. The proposed pathway is depicted below.

Experimental Protocols for Pathway Elucidation

To validate and refine the proposed biosynthetic pathway, a multi-faceted experimental approach is required. The following protocols provide a detailed methodology for each critical stage of the investigation.

Identification of the Sakyomicin (sak) Biosynthetic Gene Cluster (BGC)

The initial step is to identify the genes responsible for this compound production within the genome of Nocardia sp. M-53.

Methodology:

-

Genomic DNA Extraction: High-quality genomic DNA will be isolated from a pure culture of Nocardia sp. M-53 using a suitable extraction kit, such as the Wizard Genomic DNA Purification Kit.

-

Whole-Genome Sequencing: The extracted DNA will be sequenced using a long-read sequencing technology like PacBio or Oxford Nanopore, combined with short-read Illumina sequencing for error correction, to generate a high-quality, contiguous genome assembly.[3]

-

Bioinformatic Analysis: The assembled genome will be analyzed using the 'antibiotics & Secondary Metabolite Analysis Shell' (antiSMASH) tool. This will identify putative secondary metabolite BGCs. The candidate sak BGC will be identified based on its homology to known angucycline BGCs, which typically contain genes for a minimal PKS (ketosynthase α, ketosynthase β/chain length factor, and an acyl carrier protein), cyclases, aromatases, and various tailoring enzymes like oxygenases and reductases.[4]

Functional Characterization of the sak BGC via Gene Inactivation

To confirm the involvement of the identified BGC in this compound biosynthesis and to probe the function of individual genes, targeted gene knockouts will be performed.

Methodology:

-

Mutant Construction: A CRISPR/Cas9-based gene editing system, which has been successfully applied in Nocardia species, will be used to create in-frame deletions of key genes within the putative sak BGC.[5][6] Target genes will include the PKS ketosynthase (essential for polyketide backbone formation) and specific tailoring enzymes (e.g., a putative hydroxylase).

-

Genotypic Verification: Successful gene deletion in the mutant strains will be confirmed by PCR amplification and DNA sequencing of the targeted locus.

-

Phenotypic Analysis: The wild-type and mutant strains will be cultivated under identical conditions. The culture extracts will be analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to compare their metabolite profiles. The absence of this compound in the knockout mutants would confirm the BGC's role. Analysis of accumulated intermediates in tailoring enzyme knockouts can provide insights into their specific function.

Heterologous Expression of the sak BGC

To definitively prove that the identified BGC is sufficient for this compound production, it will be expressed in a heterologous host.

Methodology:

-

BGC Cloning: The entire sak BGC will be cloned from the Nocardia sp. M-53 genome into an appropriate expression vector. Given the large size of PKS clusters, techniques like Transformation-Associated Recombination (TAR) in yeast or Gibson assembly may be employed.

-

Host Strain Transformation: The resulting construct will be introduced into a genetically amenable and well-characterized heterologous host, such as Streptomyces coelicolor or Streptomyces albus.[7][8]

-

Production Analysis: The transformed host will be cultured, and the extracts analyzed by HPLC and LC-MS for the production of this compound. Successful production will confirm the identity and completeness of the cloned BGC.

Isotopic Labeling Studies

To identify the precursor units that form the this compound backbone, feeding studies with isotopically labeled compounds will be conducted.[9][10][11][12]

Methodology:

-

Precursor Feeding: The Nocardia sp. M-53 culture will be supplemented with isotopically labeled precursors, such as [1-¹³C]acetate, [1,2-¹³C₂]acetate, and [¹³C-methyl]methionine.

-

This compound Isolation and Analysis: After a suitable incubation period, this compound will be purified from the culture. The purified compound will be analyzed by ¹³C-NMR spectroscopy and mass spectrometry.

-

Incorporation Pattern Analysis: The pattern of ¹³C incorporation will reveal which carbon atoms of the this compound molecule are derived from the labeled precursors, thereby confirming the starter and extender units of the polyketide chain.

In Vitro Characterization of Tailoring Enzymes

To understand the precise function of key tailoring enzymes, they will be expressed, purified, and their activity will be assayed in vitro.

Methodology:

-

Gene Cloning and Expression: Genes encoding putative tailoring enzymes (e.g., oxygenases, reductases) from the sak BGC will be cloned into an E. coli expression vector. The proteins will be overexpressed and purified using affinity chromatography.

-

Enzymatic Assays: The purified enzyme will be incubated with a potential substrate (e.g., an intermediate isolated from a knockout mutant or a synthesized analog). The reaction mixture will be analyzed by HPLC and LC-MS to detect the formation of the product.

-

Kinetic Analysis: Once the enzyme's function is confirmed, steady-state kinetic parameters (K_m, k_cat) will be determined by measuring the initial reaction rates at varying substrate concentrations.

Data Presentation

Quantitative data generated from the experimental protocols should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Hypothetical Production Titers of this compound and Intermediates in sak Gene Knockout Mutants.

| Strain | Genotype | This compound Titer (mg/L) | Accumulated Intermediate |

| WT | Wild-Type | 100 ± 8 | - |

| ΔsakA | PKS Ketosynthase KO | 0 | None |

| ΔsakO1 | Oxygenase 1 KO | 0 | Intermediate 1 |

| ΔsakR1 | Reductase 1 KO | 0 | Intermediate 2 |

Table 2: Hypothetical Kinetic Parameters for a Characterized this compound Tailoring Enzyme (e.g., SakO1).

| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Intermediate 1 | 50 ± 5 | 1.2 ± 0.1 | 2.4 x 10⁴ |

| Analog A | 250 ± 20 | 0.3 ± 0.05 | 1.2 x 10³ |

Conclusion

The elucidation of the this compound biosynthetic pathway is a critical step towards understanding how this potent antibiotic is assembled in nature. The integrated approach outlined in this guide, combining genomics, molecular genetics, and biochemistry, provides a clear roadmap for researchers. Unraveling this pathway will not only satisfy fundamental scientific curiosity but also pave the way for the bioengineering of the pathway to produce novel, potentially more effective Sakyomicin analogs for drug development.

References

- 1. CAS 86413-76-5: this compound | CymitQuimica [cymitquimica.com]

- 2. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Whole genome sequencing reveals the genomic diversity, taxonomic classification, and evolutionary relationships of the genus Nocardia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Knockout of secondary alcohol dehydrogenase in Nocardia cholesterolicum NRRL 5767 by CRISPR/Cas9 genome editing technology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]

- 8. Recent advances in heterologous expression of natural product biosynthetic gene clusters in Streptomyces hosts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Labelling studies in the biosynthesis of polyketides and non-ribosomal peptides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. The Stereochemistry of Complex Polyketide Biosynthesis by Modular Polyketide Synthases [mdpi.com]

- 12. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Sakyomicin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sakyomicin C is a naturally occurring antibiotic belonging to the angucycline class of compounds. First isolated from a strain of Nocardia, it has demonstrated activity against Gram-positive bacteria.[1] The structural elucidation of this compound, a complex polyketide, relies heavily on a suite of spectroscopic techniques. This guide provides a comprehensive overview of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and a workflow for its characterization are also presented to aid researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.

Spectroscopic Data

The spectroscopic data for this compound was established in conjunction with its congeners, Sakyomicin A, B, and D. The structure of Sakyomicin A was definitively determined by X-ray crystallography, and the structures of the other sakyomicins, including C, were proposed based on comparative analysis of their spectroscopic properties.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Data not available in search results |

Note: Specific chemical shift and coupling constant data for this compound were not available in the searched literature. The tables are provided as a template for data presentation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | m/z | Formula | Observation |

| High-Resolution Mass Spectrometry | Not Specified | Not Specified | C₂₅H₂₆O₉ | Molecular Ion |

Note: While the molecular formula is known, specific mass spectrometry data such as the exact mass or fragmentation patterns were not detailed in the available search results.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Frequency (cm⁻¹) | Functional Group Assignment |

| Data not available in search results |

Note: Specific IR absorption bands for this compound were not available in the searched literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with chromophores.

Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound

| Solvent | λmax (nm) |

| Not Specified | Not Specified |

Note: Specific UV-Vis absorption maxima for this compound were not available in the searched literature.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly described in the available search results. However, based on standard practices for the characterization of natural products, the following general methodologies would be employed.

NMR Spectroscopy

-

Sample Preparation: A few milligrams of purified this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Standard pulse sequences would be used to acquire ¹H, ¹³C, and various 2D NMR spectra such as COSY, HSQC, and HMBC to establish connectivity and assign all proton and carbon signals.

Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) would be prepared.

-

Instrumentation: High-resolution mass spectrometry (HRMS) would be performed on an instrument such as a Q-TOF or Orbitrap mass spectrometer.

-

Data Acquisition: The sample would be introduced into the mass spectrometer via electrospray ionization (ESI) or another soft ionization technique to determine the accurate mass of the molecular ion and deduce the elemental composition.

Infrared (IR) Spectroscopy

-

Sample Preparation: The IR spectrum could be obtained as a KBr pellet, a thin film on a salt plate (e.g., NaCl), or as a solution in a suitable solvent (e.g., CHCl₃).

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer would be used.

-

Data Acquisition: The spectrum would be recorded over the standard mid-IR range (typically 4000-400 cm⁻¹) to identify characteristic absorption bands of its functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: A dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol) of known concentration would be prepared.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer would be used.

-

Data Acquisition: The absorbance spectrum would be recorded over a range of wavelengths (e.g., 200-800 nm) to determine the wavelengths of maximum absorbance (λmax).

Workflow and Pathway Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

Biological Activity Context

This compound is classified as a quinone-type antibiotic.[1] While specific signaling pathways for this compound are not detailed in the provided search results, the biological activity of the related compound, Sakyomicin A, has been attributed to its naphthoquinone moiety.[3] This functional group is known to participate in redox cycling and can inhibit enzymes such as reverse transcriptase.[3] The cytotoxic effects of similar compounds are often linked to their ability to generate reactive oxygen species and interfere with cellular processes. The diagram below illustrates a generalized mechanism of action for quinone-containing antitumor antibiotics.

Caption: Generalized mechanism of action for quinone-based antitumor antibiotics.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Structures of new antibiotic substances, sakyomicin A, B, C, and D; X-ray crystal and molecular structure of sakyomicin A - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Role of the naphthoquinone moiety in the biological activities of sakyomicin A - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Sakyomicin C: Physicochemical Properties and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Sakyomicin C, a quinone-type antibiotic belonging to the angucycline class. This document details its structural characteristics, available spectral data, and insights into its biological activity and potential mechanisms of action, based on existing scientific literature. Methodologies for key experimental procedures are also outlined to support further research and development.

Core Physicochemical Properties

This compound is a complex natural product isolated from a strain of Nocardia.[1] Its core structure is based on a benz[a]anthracene framework, characteristic of angucycline antibiotics. While specific experimental data for some properties of this compound are limited, the following information has been compiled from available databases and literature on closely related analogs.

Data Presentation: Quantitative Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₆O₉ | N/A |

| Molecular Weight | 470.47 g/mol | N/A |

| Exact Mass | 470.157682 g/mol | N/A |

| CAS Number | 86413-76-5 | N/A |

| Appearance | Yellow powder (inferred from Sakyomicin A) | N/A |

| Melting Point | Data not available. For the related Sakyomicin A: 205-207 °C | N/A |

| Solubility | Data not available. Angucyclines are generally soluble in polar organic solvents. | N/A |

| Optical Rotation ([α]D) | Data not available. For the related Sakyomicin A: -99.4° (c 0.8, EtOH) | N/A |

Spectroscopic Data

Detailed spectroscopic analyses are crucial for the structural elucidation and characterization of complex natural products like this compound. While a complete spectral dataset for this compound is not publicly available, data from its closely related analog, Sakyomicin A, provides valuable insights.

-

UV-Visible Spectroscopy: For Sakyomicin A, the UV-Vis spectrum in ethanol shows absorption maxima (λmax) at 216, 238, 310, and 415 nm.[2] This is characteristic of the extended quinone chromophore present in the angucycline core.

-

Infrared (IR) Spectroscopy: The IR spectrum of Sakyomicin A (KBr pellet) displays characteristic absorption bands at 3490, 3200, 1720, and 1638 cm⁻¹, corresponding to hydroxyl, and carbonyl functional groups.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR data for this compound are not available in the reviewed literature. For structure confirmation and further analysis, comprehensive 1D and 2D NMR experiments would be required.

Experimental Protocols

The following sections detail generalized protocols for the isolation, purification, and biological evaluation of this compound and related angucycline antibiotics, based on established methodologies in the field.

Isolation and Purification of Sakyomicins

The isolation of Sakyomicins A, B, C, and D from the fermentation broth of Nocardia sp. M-53 has been described.[1] The general workflow involves a multi-step chromatographic process.

Protocol Overview:

-

Adsorption Chromatography: The fermentation broth is first passed through an Amberlite XAD-2 resin column to adsorb the antibiotic components.

-

Silica Gel Chromatography: The crude extract obtained from the XAD-2 resin is then subjected to silica gel column chromatography for initial fractionation.

-

Size-Exclusion Chromatography: Further purification is achieved using Sephadex LH-20 column chromatography to separate the different Sakyomicin components based on their size and polarity.[1][4]

Antibacterial Activity Assay

This compound is known to be active against Gram-positive bacteria.[1] A standard method to determine the minimum inhibitory concentration (MIC) is the broth microdilution assay.

Protocol:

-

Preparation of Inoculum: A standardized suspension of the target Gram-positive bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium.

-

Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay

The antitumor potential of angucyclines is often evaluated through in vitro cytotoxicity assays against various cancer cell lines.[5][6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used for this purpose.

Protocol:

-

Cell Seeding: Cancer cells (e.g., human hepatoma HepG-2) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[5]

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The results are used to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[5]

Biological Activity and Signaling Pathways

This compound, as a member of the angucycline family of antibiotics, exhibits a range of biological activities. These compounds are known for their antibacterial, antifungal, and antitumor properties.[7][8] The biological activity of Sakyomicin A has been attributed to its naphthoquinone moiety.[9]

Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated. However, studies on related angucyclines suggest that their cytotoxic effects may be due to the induction of DNA double-strand breaks.[5] For its antibacterial activity, the mechanism is likely related to the inhibition of essential cellular processes in bacteria.

Potential Signaling Pathway Involvement

Recent research on angucycline antibiotics has revealed their role as signaling molecules in bacteria. For instance, the angucycline jadomycin B, produced by Streptomyces venezuelae, can induce complex survival responses in Streptomyces coelicolor at sub-inhibitory concentrations. This signaling is mediated by the "pseudo" gamma-butyrolactone receptor, ScbR2. This interaction suggests a sophisticated mechanism of interspecies communication and competition among bacteria.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. UV/vis, 1H, and 13C NMR spectroscopic studies to determine mangiferin pKa values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lehigh.edu [lehigh.edu]

- 4. Solid-phase extraction for purification of alkannin/shikonin samples and isolation of monomeric and dimeric fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Mzabimycins A and B, novel intracellular angucycline antibiotics produced by Streptomyces sp. PAL114 in synthetic medium containing L-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of the naphthoquinone moiety in the biological activities of sakyomicin A - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Activity of Sakyomicin C: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sakyomicin C is a naturally occurring quinone-type antibiotic belonging to the angucycline class of polyketides. First isolated from actinomycete strains of the genus Nocardia, it is part of a family of related compounds including Sakyomicin A, B, and D. Preliminary studies have indicated that this compound possesses biological activity, notably against Gram-positive bacteria and exhibiting potential as an antitumor agent. This document aims to provide a technical overview of the currently available information regarding the preliminary biological activity screening of this compound.

Chemical Profile

-

Chemical Formula: C₂₅H₂₆O₉

-

Class: Angucycline, Quinone-type antibiotic, Polyketide

-

Origin: Produced by strains of Nocardia and Streptomyces.

Summary of Biological Activity

Information publicly available on the biological activity of this compound is limited. General descriptions indicate its potential in the following areas:

-

Antibacterial Activity: this compound has been reported to be active against Gram-positive bacteria. However, specific minimum inhibitory concentration (MIC) values against a panel of bacterial strains are not detailed in the currently accessible literature.

Data Presentation

Due to the absence of specific quantitative data (e.g., IC50 or MIC values) for this compound in the reviewed literature, a structured table for comparative analysis cannot be generated at this time.

Experimental Protocols

Detailed experimental methodologies for the biological screening of this compound are not available in the public domain. However, based on the general description of its activities, standard protocols for antibacterial and antitumor screening would likely be employed.

General Workflow for Preliminary Biological Screening

The following diagram illustrates a generalized workflow that would be typically used for the initial biological characterization of a novel natural product like this compound.

An In-Depth Technical Guide to the Cytotoxicity and Preliminary Safety Profile of Mitomycin C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitomycin C (MMC), a potent antitumor antibiotic derived from Streptomyces caespitosus, has been a cornerstone of various chemotherapy regimens for decades. Its clinical utility stems from its profound cytotoxic effects against a broad spectrum of cancers. This technical guide provides a comprehensive overview of the cytotoxicity and preliminary safety profile of Mitomycin C, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in preclinical and translational cancer research.

In Vitro Cytotoxicity

Mitomycin C exhibits significant cytotoxic activity against a wide range of human cancer cell lines. Its potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values for Mitomycin C can vary considerably depending on the cell line, exposure time, and the specific assay used.

IC50 Values in Human Cancer Cell Lines

The following table summarizes the IC50 values of Mitomycin C in various human cancer cell lines, providing a comparative view of its cytotoxic potency.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay Method |

| HCT116 | Colon Carcinoma | 6 µg/mL (~17.9 µM) | Not Specified | B23 Translocation Assay[1] |

| HCT116b | Colon Carcinoma | 10 µg/mL (~29.9 µM) | Not Specified | B23 Translocation Assay[1] |

| HCT116-44 | Colon Carcinoma | 50 µg/mL (~149.3 µM) | Not Specified | B23 Translocation Assay[1] |

| Human Bladder Tumors (average) | Bladder Cancer | 3 µg/mL (~8.9 µM) for 50% inhibition | 2.5 | [3H]thymidine incorporation |

| MCF-7 | Breast Adenocarcinoma | Not Specified | 24 | Neutral Red Assay[2] |

| MDA-MB-468 | Triple-Negative Breast Cancer | Not Specified | 24 | Neutral Red Assay[2] |

| A549 | Non-Small-Cell Lung Cancer | >10 µM (significant inhibition at 80 µM) | 24 | Not Specified |

Effects on Normal Cells

A critical aspect of any chemotherapeutic agent is its selectivity for cancer cells over normal, healthy cells. Studies have shown that Mitomycin C also exerts cytotoxic effects on normal cells, which contributes to its clinical side effects. For instance, in vitro studies on normal human dermal fibroblasts have demonstrated that Mitomycin C can inhibit proliferation and induce apoptosis. Similarly, the immortalized human keratinocyte cell line, HaCaT, has also been shown to be sensitive to Mitomycin C.

Preliminary Safety Profile: In Vivo Toxicity

Preclinical in vivo studies in animal models are essential for evaluating the safety and toxicity profile of a drug candidate before it can be considered for human trials. These studies help to identify potential target organs for toxicity and to establish a therapeutic window.

Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. The most common measure of acute toxicity is the median lethal dose (LD50), which is the dose required to kill 50% of a test population.

| Animal Model | Route of Administration | LD50 |

| Mice | Intraperitoneal | 2.29 times higher for MMC adsorbed on activated carbon particles than for MMC aqueous solution[3] |

| Rats | Intravenous | Doses up to 7.5 mg/kg studied, corresponding to 3 times the LD50 value[4][5] |

Organ-Specific Toxicities

Repeat-dose toxicity studies in animals have identified several target organs for Mitomycin C-induced toxicity.

-

Hematological Toxicity: Mitomycin C is known to cause significant bone marrow suppression, leading to reductions in red blood cells, white blood cells, and platelets. Studies in mice have shown that intraperitoneal administration of Mitomycin C at 2.5 mg/kg over 18 days resulted in profound bone marrow depression, with significant reductions in hematopoietic parameters immediately after dosing. While some recovery was observed over time, evidence of late-stage effects on red blood cells and femoral nucleated cell counts persisted for up to 50 days post-dosing[6].

-

Renal Toxicity: The kidneys are another major target for Mitomycin C toxicity.

-

Cardiotoxicity: While less common, cardiotoxicity has also been reported as a potential side effect.

Mechanism of Action

The cytotoxic effects of Mitomycin C are primarily attributed to its ability to function as a DNA alkylating agent, leading to the inhibition of DNA synthesis and the induction of programmed cell death (apoptosis).

Reductive Activation and DNA Cross-linking

Mitomycin C is a prodrug that requires enzymatic reduction to become active. Intracellular enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), catalyze the reduction of the quinone ring of Mitomycin C. This activation generates a highly reactive electrophile that can covalently bind to DNA.

The activated Mitomycin C can form various DNA adducts, with the most cytotoxic being interstrand cross-links (ICLs) between guanine bases in the CpG sequence. These ICLs prevent the separation of the DNA strands, thereby blocking DNA replication and transcription, which ultimately leads to cell cycle arrest and cell death.

Induction of Apoptosis

The DNA damage induced by Mitomycin C triggers a complex cellular response that culminates in apoptosis. This process can be initiated through both p53-dependent and p53-independent pathways.

-

p53-Dependent Pathway: In cells with functional p53, DNA damage leads to the activation and stabilization of the p53 tumor suppressor protein. Activated p53 transcriptionally upregulates the expression of pro-apoptotic proteins, such as Bax, which promote the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to the dismantling of the cell.

-

p53-Independent Pathway: Mitomycin C can also induce apoptosis in cells lacking functional p53. This can occur through the activation of other signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway, and through direct mitochondrial damage. The DNA damage can also lead to the activation of the extrinsic apoptosis pathway, involving death receptors like Fas and the subsequent activation of caspase-8.

Furthermore, Mitomycin C-induced DNA damage can lead to endoplasmic reticulum (ER) stress, which can also trigger apoptosis through the activation of caspase-12 and the unfolded protein response (UPR).

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the cytotoxicity and apoptotic effects of Mitomycin C.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

96-well flat-bottom microplates

-

Complete cell culture medium

-

Mitomycin C stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of Mitomycin C in complete culture medium. Remove the medium from the wells and add 100 µL of the Mitomycin C dilutions to the respective wells. Include a vehicle control (medium without drug).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Treatment: Treat cells with Mitomycin C at the desired concentration and for the appropriate time to induce apoptosis. Include a vehicle control.

-

Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the culture medium to include any detached apoptotic cells.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Conclusion

Mitomycin C remains a clinically relevant cytotoxic agent with a well-defined mechanism of action centered on DNA damage and the induction of apoptosis. This technical guide has provided a detailed overview of its in vitro cytotoxicity across various cancer cell lines and its preliminary in vivo safety profile, highlighting key toxicities. The provided experimental protocols and signaling pathway diagrams offer a practical resource for researchers investigating the multifaceted biological effects of this important chemotherapeutic drug. A thorough understanding of its cytotoxic properties and safety limitations is crucial for its optimal use in cancer therapy and for the development of novel therapeutic strategies that leverage its potent antitumor activity while mitigating its adverse effects.

References

- 1. Assessment of tumor cell sensitivity to mitomycin C by "B23 translocation" assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhanced anticancer efficacy by use of mitomycin C adsorbed on small activated carbon particles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. Pharmacokinetics and toxicity of mitomycin C in rodents, given alone, in combination, or after induction of microsomal drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The haemotoxicity of mitomycin in a repeat dose study in the female CD-1 mouse - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antibacterial Spectrum of Sakyomicin C: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Sakyomicin C belongs to the quinone class of antibiotics, a group of compounds known for their broad-spectrum antibacterial activities.[1][2] These compounds typically exert their effects by interfering with essential cellular processes such as nucleic acid and protein synthesis, and by disrupting cell membrane integrity.[3] Understanding the in vitro antibacterial spectrum of a novel compound like this compound is a critical first step in its development as a potential therapeutic agent. This is primarily achieved through the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4]

Quantitative Antibacterial Spectrum (Data for Sakacin ZFM225)

While specific MIC values for this compound are not available, the following table summarizes the reported MIC values for Sakacin ZFM225, a bacteriocin, against a selection of bacterial strains. This data is intended to provide a conceptual understanding of how such information is typically presented.

| Bacterial Strain | Type | MIC (mg/mL) |

| Micrococcus luteus 10209 | Gram-positive | 0.125[5] |

| Staphylococcus aureus D48 | Gram-positive | 0.500[5] |

| Escherichia coli DH5α | Gram-negative | - |

| Salmonella paratyphi A CMCC 50093 | Gram-negative | - |

| Salmonella choleraesuis ATCC 13312 | Gram-negative | - |

| Pseudomonas aeruginosa ATCC 47085 | Gram-negative | - |

Note: A hyphen (-) indicates that while some antibacterial activity was observed, specific MIC values were not reported in the cited literature. The original study noted "certain antibacterial activity" against these Gram-negative strains.[5]

Experimental Protocols for In Vitro Antibacterial Spectrum Determination

The following is a generalized experimental protocol for determining the MIC of a compound, based on standard antimicrobial susceptibility testing methodologies like broth microdilution.[4][6][7]

Materials

-

Test compound (e.g., this compound) stock solution of known concentration.

-

Bacterial strains for testing (e.g., ATCC reference strains).

-

Appropriate sterile liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).[6]

-

Sterile 96-well microtiter plates.

-

Spectrophotometer or microplate reader.

-

Standardized bacterial inoculum (0.5 McFarland standard).[4]

-

Positive control antibiotic with known MIC against the test strains.

-

Negative control (medium only).

-

Growth control (medium with inoculum, no antibiotic).

Methodology

-

Preparation of Bacterial Inoculum:

-

Isolate single colonies of the test bacteria from a fresh agar plate.

-

Inoculate the colonies into a sterile broth medium and incubate until the culture reaches the exponential growth phase.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[4]

-

Dilute this suspension in the appropriate broth to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL) in the microtiter plate wells.[4]

-

-

Preparation of Microtiter Plates:

-

Perform serial two-fold dilutions of the test compound (this compound) in the broth medium directly in the 96-well plate to achieve a range of desired concentrations.

-

Include wells for positive, negative, and growth controls.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well containing the diluted test compound and the growth control wells.

-

The final volume in each well is typically 100-200 µL.

-

Incubate the microtiter plates at the optimal temperature and duration for the specific bacterial strain (e.g., 35-37°C for 18-24 hours for most common pathogens).[4]

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is determined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.[4]

-

Optionally, a microplate reader can be used to measure the optical density (OD) at a specific wavelength (e.g., 600 nm) to quantify bacterial growth. The MIC can be defined as the concentration that inhibits growth by a certain percentage (e.g., ≥90%) compared to the growth control.[8]

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the determination of the in vitro antibacterial spectrum of a compound like this compound.

Caption: Workflow for MIC Determination.

Conclusion

While the complete in vitro antibacterial spectrum of this compound remains to be fully elucidated in publicly accessible literature, the established methodologies for antimicrobial susceptibility testing provide a clear path for its determination. The data from related quinone antibiotics suggests that this compound may possess a broad spectrum of activity. Further research is necessary to quantify its potency against a diverse panel of clinically relevant Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains. The generation of such data will be pivotal in assessing the therapeutic potential of this compound.

References

- 1. Quinones as an Efficient Molecular Scaffold in the Antibacterial/Antifungal or Antitumoral Arsenal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Purification, characterization, and mode of action of Sakacin ZFM225, a novel bacteriocin from Lactobacillus sakei ZFM225 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow - PMC [pmc.ncbi.nlm.nih.gov]

A Framework for the Evaluation of Novel Antifungal Agents: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction to Antifungal Drug Discovery

The increasing incidence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the discovery and development of novel antifungal agents. A thorough understanding of a compound's antifungal activity, mechanism of action, and spectrum is crucial for its potential as a therapeutic agent. This technical guide outlines the standard experimental protocols and data presentation required to characterize the antifungal properties of a novel compound.

Quantitative Assessment of Antifungal Activity

A primary step in evaluating a new antifungal agent is to determine its potency against a panel of clinically relevant fungal pathogens. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure.

Table 1: Representative Minimum Inhibitory Concentration (MIC) Data for a Novel Antifungal Agent

| Fungal Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Candida albicans | ATCC 90028 | 1 | 2 | 0.5 - 4 |

| Clinical Isolate 1 | 2 | 4 | 1 - 8 | |

| Candida glabrata | ATCC 90030 | 4 | 8 | 2 - 16 |

| Clinical Isolate 2 | 8 | 16 | 4 - 32 | |

| Aspergillus fumigatus | ATCC 204305 | 0.5 | 1 | 0.25 - 2 |

| Clinical Isolate 3 | 1 | 2 | 0.5 - 4 | |

| Cryptococcus neoformans | ATCC 208821 | 2 | 4 | 1 - 8 |

| Clinical Isolate 4 | 4 | 8 | 2 - 16 |

-

MIC₅₀: The concentration of the drug that inhibits the growth of 50% of the tested isolates.

-

MIC₉₀: The concentration of the drug that inhibits the growth of 90% of the tested isolates.

-

MIC Range: The range of MIC values observed for all tested isolates of a particular species.

Detailed Experimental Protocols

Accurate and reproducible experimental design is fundamental to the assessment of antifungal properties.

Broth Microdilution Assay for MIC Determination

This method is a gold standard for determining the MIC of an antifungal agent.[1][2]

-

Preparation of Fungal Inoculum:

-

Fungal strains are cultured on an appropriate agar medium, such as Sabouraud Dextrose Agar (SDA), for 24-48 hours at 35°C.[3]

-

Colonies are suspended in sterile saline or phosphate-buffered saline (PBS).

-

The cell suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.[4]

-

The inoculum is further diluted in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.[2]

-

-

Preparation of Antifungal Agent:

-

The test compound (e.g., Sakyomicin C) is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Serial two-fold dilutions of the compound are prepared in RPMI-1640 medium in a 96-well microtiter plate.

-

-

Incubation:

-

The fungal inoculum is added to each well of the microtiter plate containing the diluted antifungal agent.

-

The plate is incubated at 35°C for 24-48 hours.[2]

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the growth control well (no drug). Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength.

-

Fungicidal vs. Fungistatic Activity

To determine if a compound kills the fungus (fungicidal) or merely inhibits its growth (fungistatic), a Minimum Fungicidal Concentration (MFC) assay is performed.

-

Following the MIC determination, an aliquot from the wells showing no visible growth is subcultured onto an agar plate that does not contain the antifungal agent.

-

The plates are incubated for a further 24-48 hours.

-

The MFC is the lowest concentration of the antifungal agent from which no fungal colonies grow on the subculture plate.

Visualization of Methodologies and Pathways

Experimental Workflow for Antifungal Susceptibility Testing

Caption: Workflow for determining the MIC and MFC of a novel antifungal compound.

Hypothetical Mechanism of Action: Targeting a Fungal Signaling Pathway

Many antifungal agents act by disrupting essential signaling pathways in fungi. The Cell Wall Integrity (CWI) pathway is a common target.[5]

Caption: A representative fungal signaling pathway (CWI) and a hypothetical point of inhibition.

Elucidating the Mechanism of Action

Understanding how a novel compound exerts its antifungal effect is critical for its development. Common mechanisms of action include:

-

Inhibition of Cell Wall Synthesis: Targeting enzymes involved in the synthesis of essential cell wall components like β-glucans or chitin.

-

Disruption of the Cell Membrane: Interfering with the integrity of the fungal cell membrane, often by inhibiting the synthesis of ergosterol.[6]

-

Inhibition of Protein or Nucleic Acid Synthesis: Blocking essential metabolic pathways required for fungal growth and replication.

-

Induction of Oxidative Stress: Promoting the accumulation of reactive oxygen species (ROS) that damage cellular components.[7]

Experiments to elucidate the mechanism of action may include:

-

Transmission Electron Microscopy (TEM): To visualize ultrastructural changes in fungal cells upon treatment with the compound.

-

Ergosterol Quantification Assays: To determine if the compound interferes with ergosterol biosynthesis.

-

Gene Expression Analysis (e.g., RNA-seq): To identify cellular pathways that are transcriptionally altered in response to the compound.

-

ROS Detection Assays: To measure the production of reactive oxygen species.

Conclusion

The systematic evaluation of a novel compound's antifungal properties is a multi-faceted process that requires a combination of quantitative assays, detailed protocol execution, and in-depth mechanistic studies. While specific data on the antifungal activity of this compound is not currently prevalent in the scientific literature, the framework presented in this guide provides a robust and standardized approach for the characterization of this and other potential antifungal agents. Such a thorough evaluation is essential for identifying promising candidates for further preclinical and clinical development in the fight against fungal diseases.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]

- 4. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

In-depth Technical Guide: The Mode of Action of Sakyomicin C Against Specific Pathogens

A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the specific mode of action of Sakytomicin C against pathogenic microorganisms. While the chemical structures of Sakyomicin A, B, C, and D have been elucidated, detailed studies on their biological activity, particularly the mechanism by which Sakyomicin C exerts its effects, are not present in publicly accessible scientific databases.

This guide, therefore, serves to highlight the current state of knowledge and underscore the need for further research into this potentially novel antibiotic.

Executive Summary

This compound is a member of the Sakyomicin family of antibiotics. Despite its structural characterization, its mode of action, quantitative efficacy against specific pathogens, and the cellular pathways it may disrupt remain uninvestigated or unpublished. This document outlines the absence of available data and proposes a theoretical framework for future investigation based on the general mechanisms of other antibiotic classes.

Quantitative Data on Pathogen Susceptibility

A thorough search of scientific literature and databases yielded no quantitative data regarding the activity of this compound against any specific pathogens. Information such as Minimum Inhibitory Concentrations (MICs) or half-maximal inhibitory concentrations (IC50) is not available.

Table 1: Summary of Quantitative Data for this compound

| Pathogen | MIC (µg/mL) | IC50 (µg/mL) | Reference |

| Data Not Available | Data Not Available | Data Not Available | N/A |

The absence of such fundamental data prevents a comparative analysis of this compound's potency against different microorganisms.

Elucidation of Mode of Action: A Call for Research

The mechanism by which this compound inhibits or kills pathogens is unknown. Key questions that remain to be answered through future research include:

-

Does this compound target the cell wall? Many antibiotics, such as beta-lactams and glycopeptides, inhibit the synthesis of peptidoglycan, a critical component of the bacterial cell wall.

-

Is the cell membrane compromised? Some antimicrobial agents act by disrupting the integrity of the bacterial cell membrane, leading to leakage of cellular contents.

-

Does it inhibit protein synthesis? Antibiotics like macrolides, tetracyclines, and aminoglycosides target the bacterial ribosome, halting protein production.

-

Is DNA replication or repair a target? Quinolones, for example, interfere with DNA gyrase, an enzyme essential for DNA replication.

-

Does it disrupt metabolic pathways? Sulfonamides act by inhibiting the synthesis of folic acid, a vital nutrient for bacteria.

Hypothetical Experimental Protocols for Future Investigation

To elucidate the mode of action of this compound, a series of well-established experimental protocols would need to be employed.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific pathogen.

Methodology:

-

Prepare a serial dilution of this compound in a suitable growth medium (e.g., Mueller-Hinton broth).

-

Inoculate each dilution with a standardized suspension of the target pathogen.

-

Include positive (no antibiotic) and negative (no bacteria) controls.

-

Incubate the cultures under appropriate conditions (e.g., 37°C for 24 hours).

-

The MIC is determined as the lowest concentration of this compound at which no visible growth is observed.

Macromolecular Synthesis Inhibition Assays

Objective: To determine if this compound inhibits the synthesis of DNA, RNA, protein, or cell wall components.

Methodology:

-

Culture the target pathogen in the presence of radiolabeled precursors for each macromolecule (e.g., [³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, and [¹⁴C]N-acetylglucosamine for peptidoglycan).

-

Expose the cultures to this compound at its MIC or supra-MIC concentrations.

-

At various time points, precipitate the macromolecules and measure the incorporated radioactivity using a scintillation counter.

-

A significant reduction in the incorporation of a specific radiolabeled precursor would indicate inhibition of that particular macromolecular synthesis pathway.

Potential Signaling Pathways and Experimental Workflows

Without experimental data, any depiction of signaling pathways affected by this compound would be purely speculative. However, a logical workflow for investigating its mechanism can be proposed.

Unraveling the Enigma: A Technical Guide to Identifying the Molecular Target of Sakyomicin C

For Immediate Release

[City, State] – November 10, 2025 – The quest to identify the precise molecular targets of novel bioactive compounds is a cornerstone of modern drug discovery and development. Sakyomicin C, a quinone antibiotic known for its potent biological activities, presents a compelling case for target identification to unlock its full therapeutic potential. While the definitive molecular target of this compound remains an area of active investigation, this technical guide outlines a comprehensive strategy for its identification, drawing upon established and cutting-edge methodologies in chemical biology and proteomics. This document serves as a roadmap for researchers, scientists, and drug development professionals dedicated to elucidating the mechanism of action of complex natural products.

Introduction to this compound and the Imperative of Target Identification

This compound belongs to the pluramycin family of antibiotics, characterized by a complex aromatic core. Its reported biological activities, including antimicrobial and potential antitumor effects, underscore its significance as a lead compound. However, a fundamental understanding of its mechanism of action is contingent upon the precise identification of its molecular target(s). Elucidating this interaction is critical for optimizing its therapeutic index, predicting potential off-target effects, and designing next-generation analogs with improved efficacy and safety profiles.

A Multi-pronged Approach to Target Deconvolution

The identification of a drug's molecular target is a multifaceted process that often requires the convergence of several experimental strategies. A robust approach for this compound would involve a combination of affinity-based, genetic, and computational methods.

Phase 1: Affinity-Based Target Enrichment

The foundational step in target identification often involves utilizing the compound itself as a "bait" to capture its binding partners from a complex biological mixture, such as cell lysates or tissue homogenates.

Experimental Workflow for Affinity-Based Target Identification

Caption: Workflow for affinity-based target identification of this compound.

Detailed Experimental Protocol: Affinity Chromatography

-

Probe Synthesis: Synthesize a derivative of this compound with a linker arm terminating in an affinity tag (e.g., biotin). The linker position should be chosen carefully to minimize disruption of the compound's biological activity.

-

Cell Culture and Lysis: Culture a relevant cell line (e.g., a cancer cell line sensitive to this compound) to a high density. Harvest and lyse the cells under non-denaturing conditions to preserve protein complexes.

-

Incubation: Incubate the biotinylated this compound probe with the cell lysate to allow for the formation of drug-target complexes.

-

Capture: Add streptavidin-coated agarose or magnetic beads to the lysate to capture the biotinylated probe along with its binding partners.

-

Washing: Perform a series of stringent washes with buffers of increasing ionic strength to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the affinity matrix. This can be achieved by competitive elution with free biotin, or by using denaturing conditions (e.g., boiling in SDS-PAGE sample buffer).

-

Protein Identification: Resolve the eluted proteins by SDS-PAGE, excise protein bands of interest, and identify them using in-gel tryptic digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Phase 2: Target Validation and Functional Characterization

Following the identification of candidate target proteins, it is crucial to validate these interactions and investigate their functional relevance.

Signaling Pathway Perturbation Analysis

Caption: Hypothetical signaling pathway modulated by this compound.

Experimental Protocols for Target Validation

-

Surface Plasmon Resonance (SPR): To quantify the binding affinity between this compound and a purified candidate protein, SPR can be employed. This technique measures the change in refractive index at the surface of a sensor chip as the analyte (this compound) flows over the immobilized ligand (candidate protein).

-